molecular formula C19H17P B12562432 (Triphenylmethyl)phosphane CAS No. 143610-29-1

(Triphenylmethyl)phosphane

Cat. No.: B12562432
CAS No.: 143610-29-1
M. Wt: 276.3 g/mol
InChI Key: CGRJOQDFNTYSGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Triphenylmethyl)phosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{PhMgBr} \rightarrow \text{P(Ph)}_3 + 3 \text{MgBrCl} ]

Industrial Production Methods

Industrially, this compound is produced by reacting phosphorus trichloride with chlorobenzene and sodium : [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(Ph)}_3 + 6 \text{NaCl} ]

Chemical Reactions Analysis

Types of Reactions

(Triphenylmethyl)phosphane undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Air or oxygen.

    Reduction: Lithium, sodium, or potassium in THF.

    Substitution: Carbon tetrabromide (CBr₄) and alcohols.

Major Products

    Oxidation: Triphenylphosphine oxide (Ph₃PO).

    Reduction: Diphenylphosphide.

    Substitution: Alkyl halides and triphenylphosphine oxide.

Mechanism of Action

The mechanism of action of (Triphenylmethyl)phosphane involves its ability to act as a nucleophile and form zwitterionic intermediates. For example, in the reaction with methyl vinyl ketone, this compound adds to the activated double bond, forming a zwitterionic intermediate that can undergo further transformations . This nucleophilic attack is a key step in many of its reactions, including the Wittig reaction and the Appel reaction.

Properties

CAS No.

143610-29-1

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

IUPAC Name

tritylphosphane

InChI

InChI=1S/C19H17P/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2

InChI Key

CGRJOQDFNTYSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)P

Origin of Product

United States

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